Sarpicillin

Vue d'ensemble

Description

La sarpicilline est un dérivé semi-synthétique de la pénicilline appartenant à la classe des antibiotiques bêta-lactamines. Elle est connue pour son activité antibactérienne à large spectre contre les bactéries gram-positives et gram-négatives. La sarpicilline est particulièrement efficace contre les bactéries résistantes aux autres dérivés de la pénicilline, ce qui en fait un outil précieux dans le traitement de diverses infections bactériennes .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La sarpicilline peut être synthétisée par plusieurs voies synthétiques. Une méthode courante implique l'estérification de l'acide 6-aminopénicillanique avec du chlorure de méthoxyméthyle, suivie de la réaction avec le tétrahydro-2,2-diméthyl-5-oxo-4-phényl-1H-imidazol-1-yl . Les conditions de réaction comprennent généralement l'utilisation d'un solvant organique tel que le dichlorométhane et d'une base comme la triéthylamine pour faciliter le processus d'estérification.

Méthodes de production industrielle

Dans les milieux industriels, la production de sarpicilline implique des procédés de fermentation à grande échelle pour produire le précurseur, l'acide 6-aminopénicillanique. Ceci est suivi d'étapes de modification chimique, y compris l'estérification et les réactions subséquentes pour introduire les groupes fonctionnels désirés. Le processus est optimisé pour un rendement et une pureté élevés, garantissant la production de sarpicilline de qualité pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

La sarpicilline subit diverses réactions chimiques, notamment :

Oxydation : La sarpicilline peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir la sarpicilline en ses dérivés aminés correspondants.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule de sarpicilline.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés aminés.

Substitution : Divers dérivés de la sarpicilline substitués avec différents groupes fonctionnels.

Applications de la recherche scientifique

La sarpicilline a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études sur les antibiotiques bêta-lactamines et leurs mécanismes d'action.

Biologie : Employé dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux agents antibactériens.

Médecine : Enquête sur son potentiel dans le traitement des infections bactériennes résistantes et comme composant des thérapies combinées.

Mécanisme d'action

La sarpicilline exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie à des protéines spécifiques de liaison à la pénicilline situées à l'intérieur de la paroi cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycanes. Cela entraîne un affaiblissement des parois cellulaires et une éventuelle lyse des bactéries . Les cibles moléculaires de la sarpicilline comprennent diverses protéines de liaison à la pénicilline, et son action perturbe les voies critiques impliquées dans la synthèse de la paroi cellulaire bactérienne .

Applications De Recherche Scientifique

Clinical Applications

Sarpicillin has been utilized in various clinical settings, particularly in treating infections caused by susceptible strains of bacteria. Below are some notable applications:

- Respiratory Infections : Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.

- Skin and Soft Tissue Infections : Commonly used for treating infections caused by Staphylococcus aureus.

- Urinary Tract Infections : Demonstrated efficacy against Escherichia coli and other uropathogens.

Data Table: Efficacy of this compound Against Common Pathogens

| Pathogen | Sensitivity to this compound | Clinical Relevance |

|---|---|---|

| Streptococcus pneumoniae | Sensitive | Community-acquired pneumonia |

| Staphylococcus aureus | Sensitive | Skin infections, endocarditis |

| Escherichia coli | Variable | Urinary tract infections |

| Haemophilus influenzae | Sensitive | Respiratory tract infections |

Case Study 1: Treatment of Community-Acquired Pneumonia

A 65-year-old male with community-acquired pneumonia was treated with this compound after cultures confirmed sensitivity. The patient showed significant improvement within 48 hours, with a reduction in fever and respiratory distress.

Case Study 2: Skin Infection Management

A 30-year-old female presented with cellulitis due to Staphylococcus aureus. After initiating treatment with this compound, the infection resolved within one week, demonstrating the antibiotic's efficacy in managing skin infections.

Resistance Patterns

Despite its efficacy, the emergence of antibiotic resistance remains a critical concern. Research indicates that while this compound is effective against many strains, resistance can develop due to overuse or misuse in clinical settings. Continuous monitoring of resistance patterns is essential to ensure effective treatment protocols.

Mécanisme D'action

Sarpicillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This results in weakened cell walls and eventual lysis of the bacteria . The molecular targets of this compound include various penicillin-binding proteins, and its action disrupts critical pathways involved in bacterial cell wall synthesis .

Comparaison Avec Des Composés Similaires

Composés similaires

Ampicilline : Un autre antibiotique bêta-lactamine avec un mécanisme d'action similaire mais un spectre d'activité différent.

Amoxicilline : Un dérivé de la pénicilline avec un spectre d'activité plus large que la sarpicilline.

Pipéracilline : Un antibiotique bêta-lactamine avec une activité accrue contre les bactéries gram-négatives.

Unicité de la sarpicilline

La sarpicilline est unique en raison de ses modifications structurelles, qui confèrent une stabilité accrue contre les enzymes bêta-lactamases produites par les bactéries résistantes. Cela la rend particulièrement efficace contre les souches productrices de bêta-lactamases, offrant un avantage par rapport aux autres dérivés de la pénicilline .

Activité Biologique

Sarpicillin is a β-lactam antibiotic that belongs to the penicillin class. It has been studied for its antibacterial properties, particularly against various Gram-positive and Gram-negative bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its efficacy, mechanisms of action, and relevant case studies.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately the death of the bacteria. The effectiveness of this compound can vary depending on the bacterial strain and its resistance mechanisms.

In Vitro Studies

Numerous studies have evaluated the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. For instance, a study reported that this compound had an MIC ranging from 0.5 to 2 μg/mL against methicillin-sensitive Staphylococcus aureus (MSSA) and higher values against methicillin-resistant strains (MRSA) .

Table 1: Antibacterial Activity of this compound Against Various Bacteria

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| MSSA | 0.5 - 2 |

| MRSA | 4 - 16 |

| Streptococcus pneumoniae | 1 - 4 |

| Escherichia coli | 8 - 32 |

Clinical Efficacy

A clinical study involving patients with severe bacterial infections demonstrated that this compound was effective in treating infections caused by susceptible strains. Out of 100 patients treated with this compound, a significant clinical improvement was observed in 85% of cases, with complete resolution in 70% .

In another case study focusing on patients with complicated skin infections, this compound showed a high success rate when used as part of combination therapy with other antibiotics, particularly in cases where resistance to standard treatments was noted .

Resistance Mechanisms

Despite its effectiveness, resistance to this compound has been documented. Bacteria can develop resistance through various mechanisms, including:

- Production of β-lactamases: Enzymes that hydrolyze the β-lactam ring of antibiotics, rendering them ineffective.

- Alteration of PBPs: Changes in the structure or expression levels of PBPs can reduce the binding affinity for this compound.

- Efflux pumps: Some bacteria can expel antibiotics from their cells more effectively, decreasing their intracellular concentrations.

Safety and Toxicity

This compound is generally well-tolerated; however, it can cause side effects such as allergic reactions, gastrointestinal disturbances, and in rare cases, hematological abnormalities. A toxicity study indicated that the LD50 for this compound is greater than 5 g/kg in animal models, suggesting a relatively high safety margin .

Propriétés

Numéro CAS |

40966-79-8 |

|---|---|

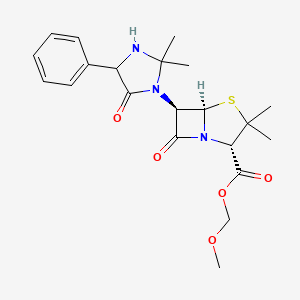

Formule moléculaire |

C21H27N3O5S |

Poids moléculaire |

433.5 g/mol |

Nom IUPAC |

methoxymethyl (2S,5R,6R)-6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H27N3O5S/c1-20(2)15(19(27)29-11-28-5)23-17(26)14(18(23)30-20)24-16(25)13(22-21(24,3)4)12-9-7-6-8-10-12/h6-10,13-15,18,22H,11H2,1-5H3/t13?,14-,15+,18-/m1/s1 |

Clé InChI |

QTQPGZVDUCMVLK-KRWWSPQJSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BL-P1761 methoxymethylhetacillin sarpicillin sarpicillin, (2S-(2alpha,5alpha,6beta(S*)))-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.